

# (R)-DRF053 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B560267 Get Quote

**(R)-DRF053 dihydrochloride** is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1] This technical guide provides an in-depth overview of its molecular characteristics, mechanism of action, and experimental applications for researchers in drug development, particularly those focused on neurodegenerative diseases like Alzheimer's.

## **Core Molecular Data**

The fundamental molecular properties of **(R)-DRF053 dihydrochloride** are summarized below.

| Property            | Value                                  |
|---------------------|----------------------------------------|
| Molecular Weight    | 490.43 g/mol                           |
| Molecular Formula   | C23H27N7O·2HCl                         |
| Alternative Formula | C23H29Cl2N7O                           |
| CAS Number          | 1241675-76-2                           |
| Appearance          | Yellow Solid                           |
| Purity              | ≥98% (as determined by HPLC)           |
| Solubility          | Soluble in water and DMSO up to 100 mM |
|                     |                                        |



## **Mechanism of Action and Biological Activity**

(R)-DRF053 is a derivative of the CDK inhibitor roscovitine and exhibits dual-specificity, potently inhibiting both CK1 and various CDKs.[1][2] Its primary mechanism is the competitive inhibition of the ATP-binding site on these kinases.

## **Kinase Inhibitory Potency**

The inhibitory activity of (R)-DRF053 against a panel of kinases highlights its potency, particularly against CK1.

| Kinase Target         | IC50 Value  |
|-----------------------|-------------|
| Casein Kinase 1 (CK1) | 14 nM       |
| CDK5/p25              | 80 nM       |
| CDK1/cyclin B         | 220 nM      |
| CDK2                  | 93 - 290 nM |
| CDK7                  | 820 nM      |

Data sourced from Oumata et al., 2008 and commercial suppliers.[1]

## Role in Amyloid-β Production

A key therapeutic interest in (R)-DRF053 lies in its ability to modulate the production of amyloid- $\beta$  (A $\beta$ ) peptides, which are central to the pathology of Alzheimer's disease.[1] Casein Kinase 1 is implicated in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By inhibiting CK1, (R)-DRF053 has been shown to prevent the CK1-dependent production of amyloid- $\beta$  in cellular models.[1]

# **Experimental Protocols**

The following are generalized protocols for key experiments involving (R)-DRF053, based on methodologies used for similar kinase inhibitors and the initial characterization of (R)-DRF053.

## In Vitro Kinase Assay



This protocol outlines a general procedure to determine the IC₅₀ of (R)-DRF053 against a target kinase.

#### • Reagent Preparation:

- Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
- Prepare a serial dilution of (R)-DRF053 dihydrochloride in DMSO, followed by a final dilution in the kinase buffer.

#### Assay Procedure:

- In a 96- or 384-well plate, add the kinase, substrate, and the serially diluted (R)-DRF053.
- Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-<sup>33</sup>P]ATP).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).

#### Detection and Data Analysis:

- Detect the amount of phosphorylated substrate. The method will depend on the assay format (e.g., scintillation counting for radiometric assays, fluorescence/luminescence reading for other formats).
- Calculate the percentage of kinase activity inhibition for each concentration of (R)-DRF053.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

# Cellular Assay for Amyloid-β Production



This protocol describes how to assess the effect of (R)-DRF053 on A $\beta$  production in a relevant cell line.

- · Cell Culture and Seeding:
  - Culture a suitable cell line, such as N2A cells stably expressing human APP695 (N2A-APP695), in appropriate media.
  - Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.
- Compound Treatment:
  - Prepare various concentrations of (R)-DRF053 in the cell culture medium.
  - Replace the existing medium with the medium containing the different concentrations of (R)-DRF053. Include a vehicle control (e.g., DMSO).
  - Incubate the cells for a specified period (e.g., 24 hours).
- Sample Collection and Analysis:
  - Collect the cell culture supernatant.
  - Quantify the concentration of secreted A $\beta$  peptides (e.g., A $\beta_{1-40}$  and A $\beta_{1-42}$ ) in the supernatant using a specific ELISA kit.
- Data Analysis:
  - Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates, if necessary.
  - $\circ$  Compare the A $\beta$  levels in the (R)-DRF053-treated wells to the vehicle control to determine the effect of the compound.

## **Cell Viability Assay**



It is crucial to assess the cytotoxicity of (R)-DRF053 to ensure that its effects on  $A\beta$  production are not due to general toxicity.

- · Cell Seeding and Treatment:
  - Follow the same procedure as for the Aβ production assay (steps 1 and 2).
- Viability Assessment:
  - After the incubation period, add a viability reagent to the wells (e.g., MTT, CellTiter-Glo®).
  - Incubate as per the manufacturer's instructions.
- Data Acquisition and Analysis:
  - Measure the signal (absorbance or luminescence) using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle control.

## Signaling Pathway and Logical Relationships

The following diagrams illustrate the proposed signaling pathway affected by (R)-DRF053 and the experimental workflow for its characterization.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-DRF053 Dihydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560267#r-drf053-dihydrochloride-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.